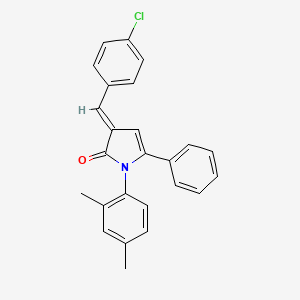![molecular formula C23H16N2O5 B11687085 2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11687085.png)
2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: is a complex organic compound characterized by its unique structural features It contains a dihydroisoindole core substituted with a 3,4-dimethylphenyl group and a 4-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the dihydroisoindole core.
Substitution Reactions: The 3,4-dimethylphenyl group is introduced through electrophilic aromatic substitution reactions.
Acylation: The 4-nitrobenzoyl group is attached via Friedel-Crafts acylation, using reagents such as aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
- 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- N-(3,4-DIMETHYLPHENYL)-2-[4-(2-{4-NITROBENZOYL}CARBOHYDRAZONOYL)PHENOXY]ACETAMIDE
- N-(3,4-DIMETHYLPHENYL)-4-(2-{4-NITROBENZOYL}HYDRAZINO)-4-OXOBUTANAMIDE
Uniqueness: The uniqueness of 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern and the presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents. This combination imparts distinct electronic properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H16N2O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H16N2O5/c1-13-3-7-18(11-14(13)2)24-22(27)19-10-6-16(12-20(19)23(24)28)21(26)15-4-8-17(9-5-15)25(29)30/h3-12H,1-2H3 |
InChI Key |
UXNFWBOOCSGDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16,18-Dioxo-17-{4-[(E)-phenyldiazenyl]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B11687008.png)
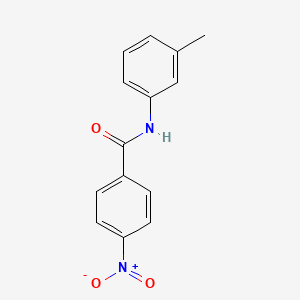
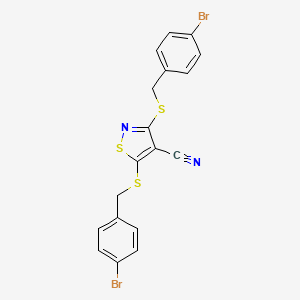
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B11687029.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol](/img/structure/B11687037.png)
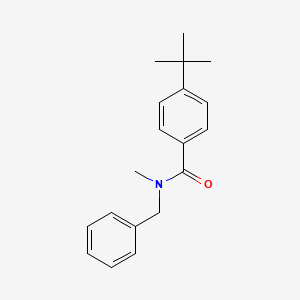
![dimethyl 2-{6-methoxy-2,2-dimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11687050.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11687059.png)
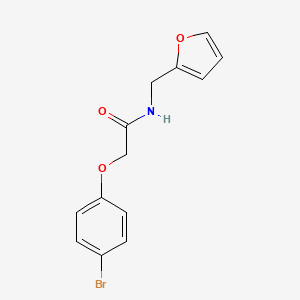

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687074.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11687079.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11687086.png)
